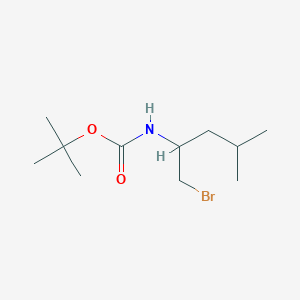
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C11H22BrNO2 . It has a molecular weight of 280.20 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 1-bromo-4-methylpentan-2-yl group .Wissenschaftliche Forschungsanwendungen
Crystallographic and Structural Analysis
Tert-butyl carbamate derivatives are frequently employed in crystallographic studies to understand molecular interactions and structures. For instance, tert-butyl carbamate compounds have been used to explore isomorphous crystal structures, revealing how molecules are linked via hydrogen and halogen bonds involving carbonyl groups. These findings are crucial for designing materials with specific crystallographic properties (Baillargeon et al., 2017).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, a common motif in bioactive compounds, is known for its influence on the physicochemical and pharmacokinetic properties of drugs. Studies have documented the modulation of drug properties through the incorporation of tert-butyl and its analogs, highlighting the role of such substituents in drug discovery and development (Westphal et al., 2015).
Environmental Chemistry
Research in environmental chemistry has utilized tert-butyl carbamate derivatives to study the oxidation of methyl tert-butyl ether (MTBE), an ether commonly used as a gasoline additive. This research sheds light on the degradation pathways and products of MTBE in water treatment processes, contributing to the development of more effective environmental remediation techniques (Acero et al., 2001).
Synthetic Chemistry
Tert-butyl carbamate derivatives are pivotal in synthetic chemistry, serving as intermediates for the synthesis of a wide range of organic compounds. For example, they have been utilized in the one-pot Curtius rearrangement, facilitating the synthesis of Boc-protected amines. This method offers a mild and efficient route to protected amino acids, which are essential building blocks in peptide synthesis (Lebel & Leogane, 2005).
Materials Science
In materials science, tert-butyl carbamate derivatives have been investigated for their role in the formation of nanofibers with strong blue emissive properties. These materials have potential applications in the detection of volatile acid vapors, demonstrating the versatility of tert-butyl carbamate compounds in developing new sensory materials (Sun et al., 2015).
Wirkmechanismus
Mode of Action
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate . These factors can include temperature, pH, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMJXYJNQUGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

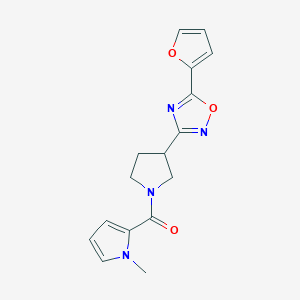
![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)

![5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B2868942.png)
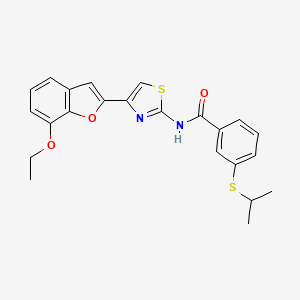

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)
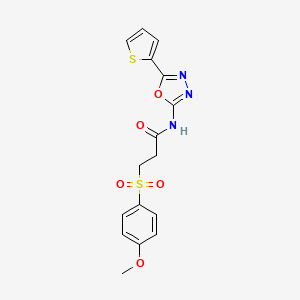
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
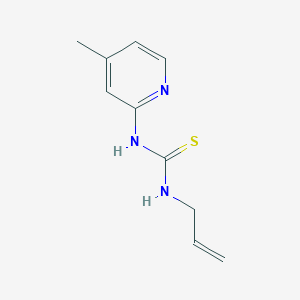
![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)